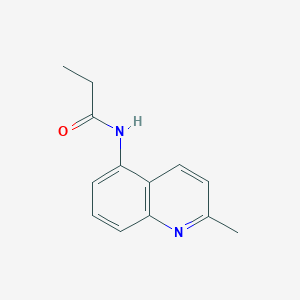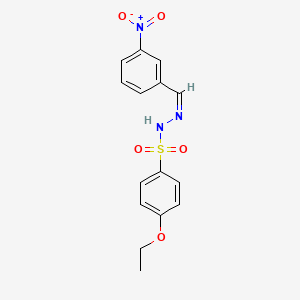![molecular formula C16H16ClN3O3 B5401805 N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5401805.png)
N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide works by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and immune response and is involved in the development and progression of various diseases. By inhibiting NF-κB, N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide can reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, reduce the activation of immune cells, and induce apoptosis in cancer cells. N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide is its specificity for NF-κB, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has good solubility in water and organic solvents. However, N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide can be unstable under certain conditions and has a short half-life in vivo, which limits its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide. One potential area of focus is the development of more stable and potent analogs of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide. Another area of research is the identification of biomarkers that can predict response to N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide treatment. Additionally, further studies are needed to determine the optimal dose and dosing schedule for N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide in different disease contexts. Finally, the potential use of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide in combination with other therapies, such as chemotherapy or immunotherapy, should be explored.
Métodos De Síntesis
N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with various reagents to form the intermediate compounds. The final step involves the reaction of the intermediate with N-(3-bromo-4-hydroxyphenyl)acetamide to form N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide. The purity of the synthesized compound can be confirmed using HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and autoimmune disorders. N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide has also been shown to have neuroprotective effects and could be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[3-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10(21)18-12-4-3-5-13(9-12)19-16(22)20-14-8-11(17)6-7-15(14)23-2/h3-9H,1-2H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTDHHWIZAWWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-2-pyrazinol](/img/structure/B5401736.png)


![4-[1-cyano-2-(4-nitrophenyl)vinyl]benzoic acid](/img/structure/B5401754.png)

![methyl 7-(2,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5401767.png)
![1-ethyl-4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5401774.png)
![6-bromo-3-(2-methoxyphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5401795.png)
![3-hydroxy-3-{[(3-hydroxypropyl)(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5401801.png)
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-diethylacetamide](/img/structure/B5401813.png)
![(1R)-2-{4-[(2-hydroxyethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}-2-oxo-1-phenylethanol](/img/structure/B5401819.png)
![(2S)-N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-methoxy-2-phenylacetamide](/img/structure/B5401826.png)
![1-[2-(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B5401831.png)
![1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5401833.png)